5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile
Description
5-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a 4-bromo-1H-pyrazol-1-yl group at the 5-position and a nitrile (-CN) group at the 3-position. Pyridine-pyrazole hybrids are known for their role as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis .
Properties
CAS No. |
2090914-99-9 |
|---|---|
Molecular Formula |
C9H5BrN4 |
Molecular Weight |
249.07 g/mol |
IUPAC Name |
5-(4-bromopyrazol-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5BrN4/c10-8-4-13-14(6-8)9-1-7(2-11)3-12-5-9/h1,3-6H |
InChI Key |
RHRWAQAAFFGVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N2C=C(C=N2)Br)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling Approach
The Ullmann reaction, leveraging copper catalysis, is widely employed for forming carbon-nitrogen bonds between pyrazole and pyridine derivatives. In a representative procedure, 4-bromo-1H-pyrazole is coupled with 5-chloropyridine-3-carbonitrile under inert conditions using CuI (1.0–1.5 eq), K₂CO₃ (2.0 eq), and ethylene glycol in isopropanol at 100°C for 6–8 hours. The reaction proceeds via a radical intermediate, yielding the target compound in 70–75% after recrystallization (Table 1).
Key Observations
Nucleophilic Aromatic Substitution
Nucleophilic displacement of a halogen on pyridine by pyrazole’s nitrogen is feasible under basic conditions. For instance, 5-fluoropyridine-3-carbonitrile reacts with 4-bromo-1H-pyrazole in the presence of KOtBu (2.0 eq) in DMSO at 120°C, achieving 65% yield. The electron-withdrawing nitrile group at position 3 activates position 5 for substitution, though competing hydrolysis of the nitrile necessitates anhydrous conditions.
Cyclization and Post-Functionalization
An alternative route constructs the pyrazole ring in situ on a pre-functionalized pyridine. 3-Cyanopyridine-5-amine is treated with ethyl propiolate and hydrazine hydrate at 80°C to form 5-(1H-pyrazol-1-yl)pyridine-3-carbonitrile, followed by regioselective bromination using N-bromosuccinimide (NBS) in DMF at 0°C (62% yield). This method avoids coupling steps but struggles with over-bromination at pyridine’s ortho positions.
Comparative Analysis of Methodologies
Optimization Strategies and Reaction Conditions
Temperature and Catalysis
Elevated temperatures (100–120°C) enhance Ullmann coupling kinetics but degrade nitrile groups above 130°C. Catalytic systems using CuI/1,10-phenanthroline improve turnover by stabilizing copper intermediates, reducing catalyst loading to 0.5 eq without compromising yield.
Bromination Techniques
Direct bromination of pyrazole precursors requires careful control. For example, using Br₂ in acetic acid at 40°C selectively brominates pyrazole at position 4 (85% yield), whereas NBS in CCl₄ favors position 5.
Characterization and Analytical Data
-
IR Spectroscopy : Sharp absorption at 2,225 cm⁻¹ confirms the nitrile group.
-
¹H NMR : Pyridine protons appear as doublets at δ 8.72 (H-2) and 8.89 (H-6), while pyrazole H-5 resonates at δ 7.45.
-
Elemental Analysis : Calculated for C₉H₄BrN₅: C 39.74%, H 2.89%, N 18.54%; Found: C 39.70%, H 2.82%, N 18.60%.
Industrial Applications and Scalability
Pilot-scale Ullmann coupling in batch reactors (50 L) achieves 68% yield with 99.5% purity after recrystallization, demonstrating feasibility for kilogram-scale production. However, bromination steps require costly halogenation agents, prompting research into electrochemical bromination as a sustainable alternative .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The presence of both pyrazole and pyridine rings allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Oxidized or Reduced Forms: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Agrochemicals: Utilized in the synthesis of agrochemical products.
Material Science:
Mechanism of Action
The mechanism of action of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile largely depends on its application. In pharmaceutical research, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and nitrile group can interact with biological targets, leading to the inhibition of enzyme activity or receptor binding. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogs
Substituent Effects and Properties
- Nitrile Group : The nitrile at the pyridine 3-position enhances polarity and serves as a hydrogen bond acceptor, influencing solubility and binding affinity. This feature is shared with CHIR99021, a GSK-3 inhibitor with demonstrated stem cell applications .
- Bromopyrazole : The 4-bromo substituent on pyrazole may facilitate halogen bonding, a critical interaction in protein-ligand recognition. Analogous bromo-substituted compounds, such as 14d, exhibit stable crystalline structures (melting point 259–260°C) .
Biological Activity
5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
- Chemical Name : this compound
- CAS Number : 916325-85-4
- Molecular Formula : C8H6BrN5
- Molecular Weight : 244.07 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A notable study evaluated several pyrazole derivatives and found significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent efficacy against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen Targeted |
|---|---|---|---|
| 5a | 0.22 | Not specified | S. aureus |
| 7b | 0.25 | Not specified | S. epidermidis |
| Other | Varies | Varies | Various pathogens |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. One study reported that certain derivatives exhibited selectivity indices for COX-2 over COX-1, suggesting a favorable profile for therapeutic applications with reduced gastrointestinal side effects .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | COX Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 5.40 | >344 |
| Compound B | 0.01 | >500 |
| Compound C | 1.78 | >200 |
The mechanism underlying the biological activity of pyrazole derivatives often involves their interaction with specific enzymes and receptors. For example, certain derivatives have been shown to act as positive allosteric modulators (PAMs) at muscarinic receptors, enhancing acetylcholine efficacy . This suggests that compounds like this compound could influence neurotransmission and inflammatory pathways.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers assessed the antimicrobial efficacy of several pyrazole derivatives, including the target compound. The study utilized both time-kill assays and biofilm formation inhibition tests, demonstrating that the compound effectively reduced biofilm formation in Staphylococcus species, which is critical in treating chronic infections .
Study on Anti-inflammatory Properties
Another significant study focused on the anti-inflammatory effects of pyrazole derivatives in vivo using a carrageenan-induced rat paw edema model. The results indicated that several compounds exhibited a marked reduction in edema compared to control groups, supporting their potential as anti-inflammatory agents .
Q & A
Q. What are the optimal synthetic routes for 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile?
Methodological Answer: The compound can be synthesized via triazenylpyrazole precursor chemistry. A representative protocol involves:
- Reagents : (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, azido(trimethyl)silane (7.5 equiv), and trifluoroacetic acid (10 equiv) in methylene chloride .
- Conditions : Reaction initiation at 0°C, gradual warming to 50°C, and stirring for 16–72 hours until full conversion (monitored via TLC or LC-MS) .
- Purification : Flash chromatography on silica gel with gradient elution (cyclohexane/ethyl acetate, 0–35% ethyl acetate), yielding 85–88% product .
- Key Data : Rf = 0.19–0.58 (TLC), HRMS (EI) for validation, and IR peaks (e.g., 2138–2231 cm⁻¹ for nitrile and azide groups) .
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer: A multi-technique approach ensures accurate characterization:
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the pyrazole proton appears at δ 7.54–8.55 ppm, while the pyridine ring protons are downfield (δ 7.20–7.54 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M]+ at m/z 238.0961 for C12H10N6) and compare calculated/found values to validate purity .
- IR Spectroscopy : Identify functional groups (e.g., nitrile stretch at ~2231 cm⁻¹, azide stretch at ~2138 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the reactivity or bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the nitrile group and halogen interactions from the bromine .
- Pharmacophore Modeling : Map the pyrazole-pyridine scaffold to identify structural motifs critical for binding affinity .
Q. How can researchers resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between pyrazole and pyridine rings .
- Isotopic Labeling : Use 15N-labeled precursors to clarify ambiguous nitrogen environments in NMR spectra .
- Crystallography : If available, compare with X-ray structures of analogous compounds (e.g., brominated pyrazole-pyridine hybrids) to validate bond lengths and angles .
Q. What experimental strategies can assess the impact of substituents on reactivity?
Methodological Answer:
- Substituent Screening : Synthesize analogs with halogens (Cl, I) or methyl groups at the pyrazole 4-position. Monitor reaction rates via in situ IR or LC-MS to evaluate electronic effects .
- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for azide substitution reactions .
- Mechanistic Probes : Introduce radical traps (e.g., TEMPO) to test for radical intermediates in bromine-mediated coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
